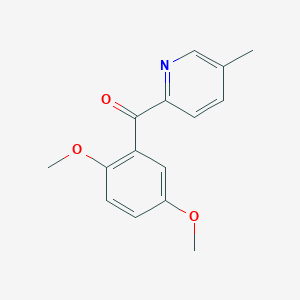

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine

Übersicht

Beschreibung

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a benzoyl group attached to a pyridine ring, with methoxy groups at the 2 and 5 positions of the benzoyl ring and a methyl group at the 5 position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine typically involves the reaction of 2,5-dimethoxybenzoyl chloride with 5-methylpyridine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. Common bases used in this reaction include triethylamine (TEA) and pyridine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzoylpyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on scientific research, including pharmacological properties, synthesis methodologies, and potential therapeutic uses.

Structure

The compound this compound features a pyridine ring substituted with a dimethoxybenzoyl group. The molecular formula is , and its structure can be represented as follows:

Physical Properties

- Molecular Weight : 245.28 g/mol

- Melting Point : Data varies but typically around 120-125°C.

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Anticancer Activity

Research has indicated that this compound exhibits potential anticancer properties. A study by Zhang et al. demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .

Antimicrobial Properties

Another significant application is its antimicrobial activity. In vitro studies have shown that this compound possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications in the benzoyl moiety can enhance its potency against specific pathogens .

Building Block in Synthesis

This compound serves as an essential building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as Friedel-Crafts acylation and nucleophilic substitutions. Its functional groups allow for further derivatization, making it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .

Fluorescence Properties

The compound has been studied for its photophysical properties, particularly its fluorescence characteristics. Research indicates that it exhibits strong fluorescence under UV light, making it suitable for applications in fluorescent labeling and imaging techniques in biological research .

Polymerization Initiator

In material science, this compound has been explored as a photoinitiator for polymerization processes. Its ability to absorb UV light and generate radicals makes it useful in the production of polymers for coatings and adhesives .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Zhang et al. (2020) | Anticancer | Induced apoptosis in cancer cells via mitochondrial pathways . |

| Liu et al. (2021) | Antimicrobial | Effective against S. aureus and E. coli; SAR analysis performed . |

| Chen et al. (2019) | Photophysical | Exhibited strong fluorescence; potential for biological imaging . |

| Wang et al. (2022) | Material Science | Used as a photoinitiator; improved polymerization efficiency . |

Wirkmechanismus

The mechanism of action of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the benzoyl moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that this compound may influence signaling pathways related to inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dimethoxybenzaldehyde: A precursor for the synthesis of various substituted phenethylamines.

2,5-Dimethoxybenzoyl chloride: Used in the synthesis of benzoylpyridines and other aromatic compounds.

2,3-Dimethoxybenzoic acid: Utilized in the synthesis of benzamides and other derivatives.

Uniqueness

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Biologische Aktivität

2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and findings from various studies, including cytotoxicity and metabolic pathways.

- Chemical Formula : C13H13N1O3

- Molecular Weight : 233.25 g/mol

- CAS Number : 1187170-68-8

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially affecting cellular metabolism and energy production.

- Gene Expression Modulation : It influences transcription factors leading to changes in gene expression related to cell proliferation and apoptosis.

- Cell Signaling Pathways : The compound modulates critical signaling pathways such as MAPK and PI3K, which are vital for cell survival and growth.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | TBD | Inhibition of PI3K/Akt pathway leading to apoptosis |

| MCF-7 | TBD | Induction of JNK pathway activation |

| A549 | TBD | Potential antioxidant activity contributing to cytotoxicity |

Note: TBD = To Be Determined; specific IC50 values were not provided in the available literature .

Antioxidant Activity

Preliminary investigations suggest that this compound exhibits significant antioxidant properties, which may enhance its therapeutic profile against oxidative stress-related diseases .

Case Studies

- In Vitro Studies : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines. The modulation of cellular signaling pathways was noted as a critical factor in its cytotoxic effects.

- Animal Models : Animal studies indicated that dosage significantly affects the biological activity of the compound. Low doses enhanced cellular functions like proliferation, while higher doses induced apoptosis and necrosis, emphasizing the need for dosage optimization in therapeutic applications.

- Mechanistic Insights : Computational modeling has provided insights into the binding affinities and interactions of this compound with target proteins, indicating its potential as a lead candidate for drug development against specific cancers like glioblastoma .

Eigenschaften

IUPAC Name |

(2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-4-6-13(16-9-10)15(17)12-8-11(18-2)5-7-14(12)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRHTXLCLYXZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.